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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a fluorinated heterocyclic
compound of significant interest in medicinal chemistry and drug discovery. The pyrazole
scaffold is a well-established pharmacophore present in numerous approved drugs. The
incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability,
lipophilicity, and binding affinity to biological targets. This technical guide provides a
comprehensive overview of the synthesis, properties, and potential applications of this
compound, with a focus on its relevance to researchers in drug development.

Physicochemical Properties

While specific experimental data for 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl
chloride is not extensively available in the public domain, the following table summarizes its
basic properties and provides predicted values for others.
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Property Value Source
CAS Number 175137-14-1 [1]
Molecular Formula C11H6CIF3N20 [1]
Molecular Weight 274.63 g/mol [1]
White to off-white solid General knowledge of similar
Appearance .
(predicted) compounds
Melting Point Not available
Boiling Point Not available
Soluble in organic solvents like
- ] General knowledge of acyl
Solubility dichloromethane, THF; reacts )
) ] ] chlorides
with protic solvents (predicted)
Synthesis

The primary route for the synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl

chloride involves the conversion of its corresponding carboxylic acid, 1-Phenyl-5-

(trifluoromethyl)pyrazole-4-carboxylic acid. A general two-step synthetic approach is outlined

below.

Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-

carboxylic acid

The precursor carboxylic acid can be synthesized through various methods. One common

approach involves the cyclization of a (3-ketoester with phenylhydrazine.

Conversion to 1-Phenyl-5-(trifluoromethyl)pyrazole-4-

carbonyl chloride

The carboxylic acid is then converted to the acyl chloride. A common method for this

transformation is the use of a chlorinating agent such as oxalyl chloride or thionyl chloride.

A reported two-step synthesis is as follows:
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» Hydrolysis of a suitable ester precursor using lithium hydroxide in tetrahydrofuran at 70°C for
2 hours to yield the carboxylic acid.[1]

» Treatment of the carboxylic acid with oxalyl dichloride in dichloromethane with a catalytic
amount of N,N-dimethylformamide at 20°C to afford the final product.[1]

Experimental Workflow
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Caption: General two-step synthesis of the target compound.

Biological Activity and Potential Applications

Derivatives of trifluoromethyl-pyrazoles have shown a wide range of biological activities,
making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity via COX-2 Inhibition

Many pyrazole-containing compounds, including the well-known drug Celecoxib, act as
selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the
synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective
inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the
gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs
(NSAIDs). The trifluoromethyl group in the target molecule may enhance its binding to the
active site of the COX-2 enzyme.[3]

Signaling Pathway: COX-2 Mediated Prostaglandin
Synthesis
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Caption: Potential inhibitory action on the COX-2 pathway.

Other Potential Applications

Trifluoromethyl-pyrazole derivatives have also been investigated for their potential as:
* Antimicrobial agents[4]

+ Anticancer agents
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e Agrochemicals, such as herbicides and insecticides

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carbonyl chloride are not readily available in peer-reviewed
literature. The following are generalized protocols based on the synthesis of analogous
compounds.

General Protocol for the Synthesis of 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carboxylic acid

o Materials: Appropriate B-ketoester, phenylhydrazine, ethanol, hydrochloric acid.
» Procedure:

o Dissolve the (3-ketoester in ethanol.

o Add an equimolar amount of phenylhydrazine.

o Add a catalytic amount of hydrochloric acid.

o Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography
(TLC).

o Upon completion, cool the reaction mixture to room temperature.

o Remove the solvent under reduced pressure.

o

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Conversion to 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carbonyl chloride

e Materials: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, oxalyl chloride (or thionyl
chloride), dichloromethane (DCM), N,N-dimethylformamide (DMF).

e Procedure:
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o Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen
or argon).

o Add a catalytic amount of DMF (1-2 drops).
o Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride at 0°C.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The
reaction progress can be monitored by the cessation of gas evolution.

o Once the reaction is complete, remove the solvent and excess reagent under reduced
pressure to yield the crude acyl chloride.

o The product is often used in the next step without further purification due to its reactivity. If
necessary, purification can be attempted by distillation under high vacuum.

Characterization Data (lllustrative for a similar
compound)

As specific spectral data for the title compound is not available, the following table provides
representative data for a closely related compound, 1-(4-nitrophenyl)-5-(trifluoromethyl)-N-
(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide, to illustrate the expected spectroscopic

features.
Technique Data
Characteristic peaks for C=0 (amide), C-F,
FTIR (cm™?)

C=N, and aromatic C-H stretches.

Signals corresponding to aromatic protons and

IH-NMR m
(ppm) amide N-H.

Resonances for carbonyl carbon, aromatic
13C-NMR (ppm) carbons, and the trifluoromethyl carbon
(typically a quartet due to C-F coupling).

M s m/2) Molecular ion peak corresponding to the
ass Spec (m/z
P compound's molecular weight.
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Note: Researchers should perform full characterization (*H-NMR, 3C-NMR, *°*F-NMR, IR, and
Mass Spectrometry) to confirm the identity and purity of the synthesized 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carbonyl chloride.

Safety Information

» Acyl chlorides are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood
and wear appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.

» Reacts with water and other protic solvents to release hydrogen chloride gas, which is
corrosive and toxic.

o Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a valuable building block for the
synthesis of novel compounds with potential therapeutic applications, particularly in the
development of anti-inflammatory agents. Its synthesis from the corresponding carboxylic acid
is straightforward, although purification requires care due to its reactive nature. Further
research into the biological activities of this and related compounds is warranted to fully explore
their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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